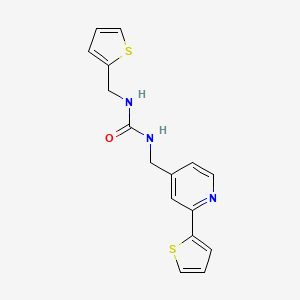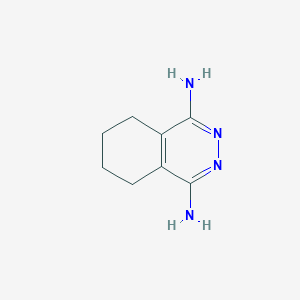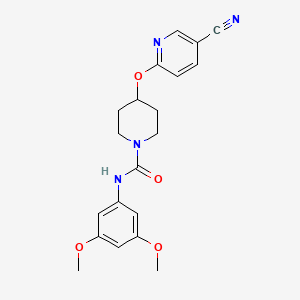
4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a potent agonist of the cannabinoid receptors, which are present in various parts of the body, including the brain, immune system, and peripheral tissues.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Water Mediated Synthesis: A study by Jayarajan et al. (2019) discusses the water-mediated synthesis of similar compounds with non-linear optical (NLO) properties and potential for molecular docking analyses, indicating applications in material science and drug design.
- Novel Synthesis Approaches: Abu‐Hashem et al. (2020) describe the synthesis of novel benzodifuranyl derivatives, highlighting the diversity in synthetic methods for similar compounds.
Potential Applications in Medical Research
- Anticancer Activity: The study by Jayarajan et al. (2019) also explores the potential anticancer activity of synthesized compounds through tubulin polymerization inhibition.
- Neuropsychiatric Disorders: Research by Horti et al. (2019) on a PET radiotracer specific for microglia suggests applications in imaging neuroinflammation in neuropsychiatric disorders.
- Insecticidal Activity: Bakhite et al. (2014) discuss pyridine derivatives with potent insecticidal activities, indicating their utility in agricultural science.
Other Research Areas
- Antibacterial Evaluation: Pouramiri et al. (2017) describe the synthesis and antibacterial evaluation of related compounds, suggesting their application in combating bacterial infections.
Eigenschaften
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-17-9-15(10-18(11-17)27-2)23-20(25)24-7-5-16(6-8-24)28-19-4-3-14(12-21)13-22-19/h3-4,9-11,13,16H,5-8H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXEIPFDNMNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
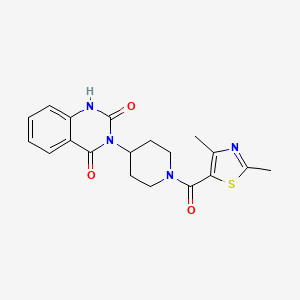
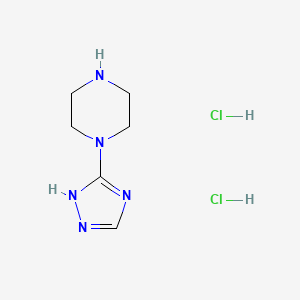
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
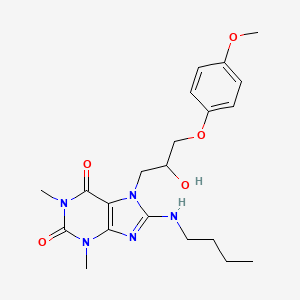
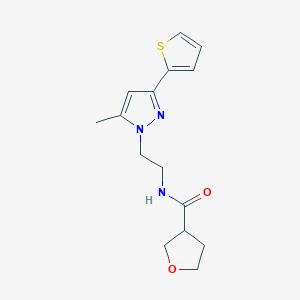
![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
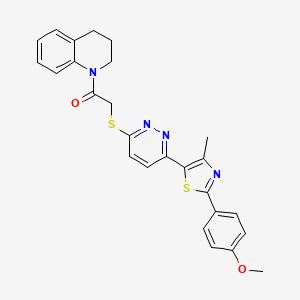
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)
